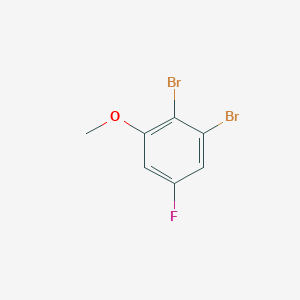

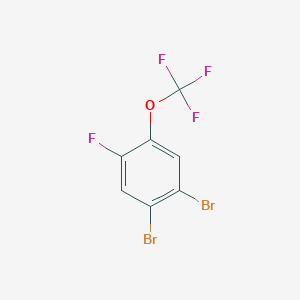

2,3-Dibromo-5-fluoroanisole

Descripción general

Descripción

Synthesis Analysis

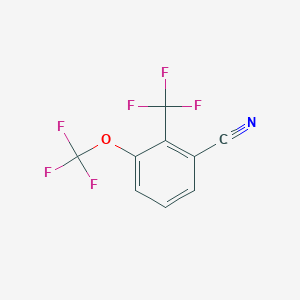

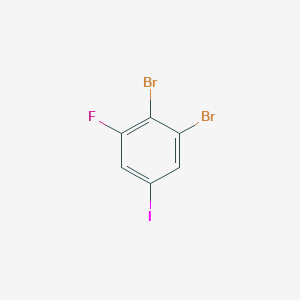

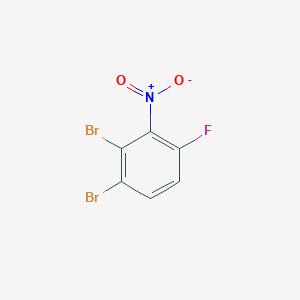

The synthesis of 2,3-Dibromo-5-fluoroanisole involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves the use of organoboron reagents, which have been developed for the process . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-fluoroanisole is represented by the IUPAC name 1,5-dibromo-2-fluoro-4-methoxybenzene . The molecular weight is 283.92 . The InChI code is 1S/C7H5Br2FO/c1-11-7-3-6 (10)4 (8)2-5 (7)9/h2-3H,1H3 .Aplicaciones Científicas De Investigación

Metal Mediated Control in Fluoroanisoles

- Research has shown that fluoroanisoles, including compounds similar to 2,3-Dibromo-5-fluoroanisole, undergo hydrogen/metal exchange influenced by the position of the alkoxy and halogen atoms. This process is crucial in understanding the reactivity and utility of these compounds in organic synthesis (Katsoulos, Takagishi, & Schlosser, 1991).

Nuclear Magnetic Resonance Studies

- The 1H and 19F nuclear magnetic resonance (NMR) spectra of fluoroanisoles have been analyzed to determine their conformations in different solvents, providing insights into their structural dynamics (Schaefer & Sebastian, 1989).

Gas-Phase Electron Diffraction

- Gas-phase electron diffraction studies, along with theoretical calculations, have been conducted on fluoroanisoles to determine their molecular structure and conformational properties, offering valuable data for understanding their chemical behavior (Dorofeeva et al., 2006).

Rotational Spectroscopy

- Rotational spectroscopy has been used to investigate the rotamer geometries of fluoroanisoles, providing detailed information about their molecular shapes and the effects of fluorination on these geometries (Bergmann & van Wijngaarden, 2020).

Long-Range Coupling Constants

- Studies on long-range spin–spin coupling constants in fluoroanisoles have revealed insights into their conformational properties and the impact of fluorine substitution on these molecules (Schaefer et al., 1984).

Fluorine in Drug Design

- The role of fluorine in drug design has been explored with fluoroanisoles being used as a case study. This research highlights how fluorination affects the physicochemical and pharmacokinetic properties of molecules (Xing et al., 2015).

Two-Photon Ionization Spectroscopy

- Two-photon ionization spectroscopy has been applied to fluoroanisoles to study their ionization energies and molecular vibrations, offering important data for understanding their electronic properties (Shiung et al., 2012).

Safety and Hazards

2,3-Dibromo-5-fluoroanisole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

Propiedades

IUPAC Name |

1,2-dibromo-5-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUNDROPMHVVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-fluoroanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

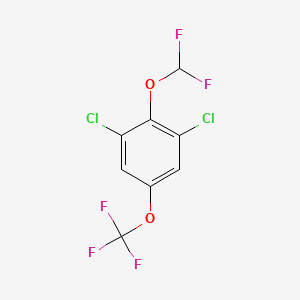

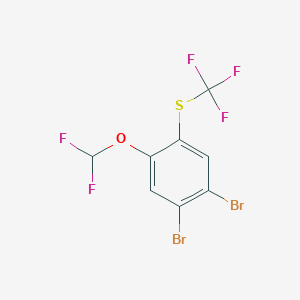

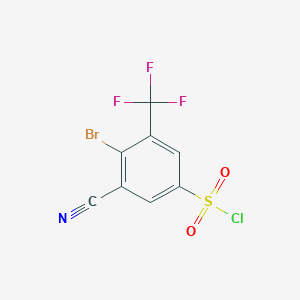

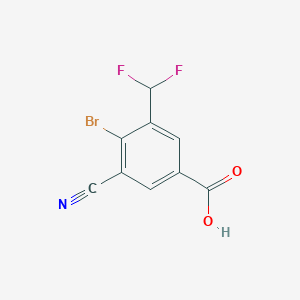

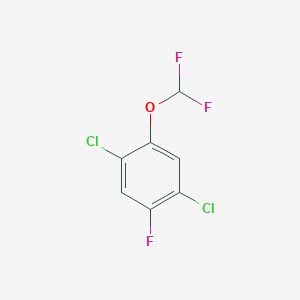

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)